molecular formula C11H25N B121194 N,N-Diisopropyl-3-pentylamine CAS No. 68714-10-3

N,N-Diisopropyl-3-pentylamine

Cat. No. B121194
CAS RN: 68714-10-3
M. Wt: 171.32 g/mol
InChI Key: BDKMTSFYPWEJRE-UHFFFAOYSA-N
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Description

N,N-Diisopropyl-3-pentylamine is an extremely hindered tertiary amine . It has a linear formula of [(CH3)2CH]2NCH(CH2CH3)2 . The CAS number for this compound is 68714-10-3 .


Molecular Structure Analysis

The molecular weight of N,N-Diisopropyl-3-pentylamine is 171.32 . The structure consists of a central nitrogen atom bonded to two isopropyl groups and a pentyl group .


Physical And Chemical Properties Analysis

N,N-Diisopropyl-3-pentylamine has a refractive index of n20/D 1.433. It has a boiling point of 71-73 °C/12 mmHg and a density of 0.791 g/mL at 20 °C .

Scientific Research Applications

Fluorescence Quenching Studies

A study by Pischel et al. (2000) examined the fluorescence quenching of two azoalkanes by a series of aliphatic amine donors including N,N-diisopropyl-3-pentylamine. The research investigated the steric effects on the kinetics of quenching, demonstrating that amines like N,N-diisopropyl-3-pentylamine can have significant steric effects, reducing the quenching rate up to a factor of 50 (Pischel et al., 2000).

Synthesis and Applications in Pharmaceutical Chemistry

Helena D. Pickford and colleagues (2021) reported on the synthesis of bicyclo[1.1.1]pentylamines (BCPAs), highlighting the growing importance of these compounds as bioisosteres of anilines and N-tert-butyl groups in the pharmaceutical industry (Pickford et al., 2021). Additionally, Maialen Alonso et al. (2023) leveraged high-throughput automated synthesis to develop library-amenable reaction conditions for the rapid development of BCPAs, emphasizing their potential in drug-like compounds (Alonso et al., 2023).

Radical Chemistry in Amination Transformation

Qiwen Pang et al. (2022) reviewed the role of radical chemistry in the construction of bicyclo[1.1.1]pentylamines, a promising project in medicinal and synthetic chemistry, highlighting the unique structural features of these compounds (Pang et al., 2022).

Photopolymerization Initiator Systems

Dongkwan Kim and colleagues (2009) investigated the effect of electron donors like N,N-diisopropyl-3-pentylamine in three-component initiator systems for photopolymerization, providing insights into the shelf-lifetime and thermal stability of these systems (Kim et al., 2009).

Magnetic Nanoparticle Supported Catalysts

A study by Parintip Rattanaburi et al. (2012) focused on the development of magnetic nanoparticle supported N,N-diisopropylaminoacetamide for use as a magnetic recoverable and reusable N,N-diisopropylethylamine equivalent. This research demonstrated the applicability of such systems in various organic reactions, highlighting the reusability and efficiency of the catalyst (Rattanaburi et al., 2012).

Safety And Hazards

N,N-Diisopropyl-3-pentylamine is a flammable liquid. It is harmful if swallowed and toxic if inhaled. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

N,N-di(propan-2-yl)pentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25N/c1-7-11(8-2)12(9(3)4)10(5)6/h9-11H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKMTSFYPWEJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00988415
Record name N,N-Di(propan-2-yl)pentan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00988415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diisopropyl-3-pentylamine

CAS RN

68714-10-3
Record name N,N-Bis(1-methylethyl)-3-pentanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68714-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-N,N-diisopropylpropylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068714103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Di(propan-2-yl)pentan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00988415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-N,N-diisopropylpropylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.527
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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